

A Technical Guide to Commercial Sources and Purity of Fmoc-D-Asp-OMe

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-d-asp-ome*

Cat. No.: *B2518294*

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This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of N- α -(9-Fluorenylmethoxycarbonyl)-D-aspartic acid α -methyl ester (**Fmoc-D-Asp-OMe**). This critical building block is frequently utilized in solid-phase peptide synthesis (SPPS) for the incorporation of D-aspartic acid residues into peptide sequences, a strategy often employed to enhance peptide stability and modulate biological activity.

Commercial Availability

Fmoc-D-Asp-OMe is readily available from a variety of chemical suppliers specializing in reagents for peptide synthesis. The purity of the commercially available product is a critical parameter for ensuring the quality and success of peptide synthesis, as impurities can lead to the formation of undesired side products and complicate the purification of the target peptide.

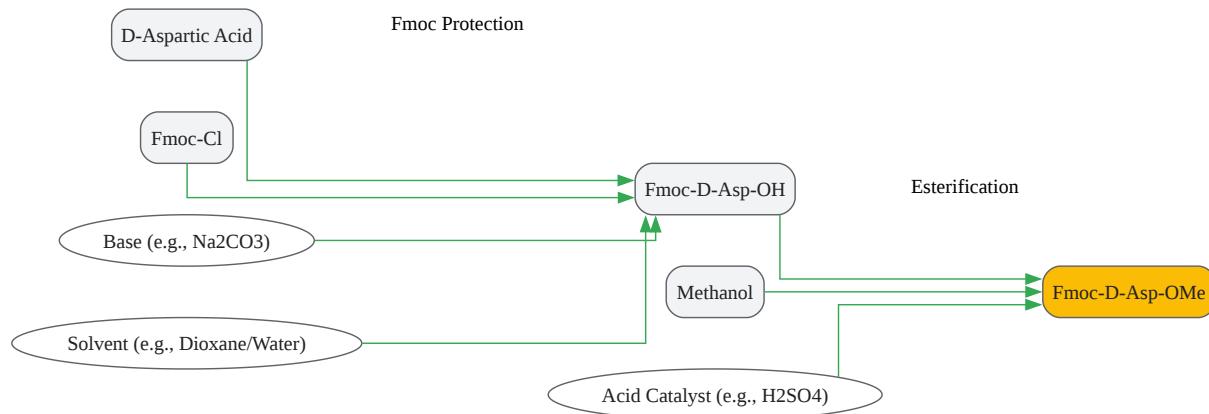
Below is a summary of representative commercial sources and their stated purities for **Fmoc-D-Asp-OMe** and related, relevant compounds. It is important to note that purity can vary between batches, and it is always recommended to obtain a lot-specific Certificate of Analysis (CoA) from the supplier.

Supplier	Product Name	CAS Number	Stated Purity (%)
Next Peptide	Fmoc-D-Asp-Ome	368443-82-7	98
MedChemExpress	Fmoc-Asp-OMe	145038-52-4	99.29
CymitQuimica	Fmoc-D-Asp-OMe	368443-82-7	95.0 - 98
Advanced ChemTech	Fmoc-D-Asp(OMe)-OH	339056-21-2	Not specified
Sigma-Aldrich	Fmoc-D-Asp(OtBu)-OH	112883-39-3	98
MedChemExpress	Fmoc-D-Asp(OtBu)-OH	112883-39-3	99.18

Synthesis and Potential Impurities

The synthesis of **Fmoc-D-Asp-OMe** typically involves the protection of the amino group of D-aspartic acid with the Fmoc group, followed by the esterification of the α -carboxylic acid.

A potential synthetic pathway is illustrated below:



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Caption: General synthetic workflow for **Fmoc-D-Asp-OMe**.

Common impurities that may be present in commercial **Fmoc-D-Asp-OMe** include:

- Unreacted starting materials: D-aspartic acid, Fmoc-Cl.
- Di-Fmoc derivative: Where both the amino and the β -carboxyl groups are protected with Fmoc.
- Fmoc-D-Asp(OH)-OMe (β -ester): The isomeric product where the β -carboxyl group is esterified.
- Racemization products: The presence of the L-enantiomer (Fmoc-L-Asp-OMe).
- Aspartimide derivatives: Formed during synthesis or storage, particularly under basic conditions.^{[1][2]}

Purity Analysis: Experimental Protocols

The purity of **Fmoc-D-Asp-OMe** is typically assessed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common method for determining the chemical purity of **Fmoc-D-Asp-OMe**. Chiral HPLC is employed to assess the enantiomeric purity.

Typical RP-HPLC Method for Chemical Purity:

- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 265 nm (for the Fmoc group).
- Column Temperature: Ambient or controlled at 25 °C.

Typical Chiral HPLC Method for Enantiomeric Purity:

- Column: Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2).[3]
- Mobile Phase: Isocratic or gradient mixture of acetonitrile and water with 0.1% TFA.[3]
- Flow Rate: 0.5 - 1.0 mL/min.[3]
- Detection: UV at 265 nm.
- Column Temperature: 25 °C.[3]

The workflow for HPLC analysis is depicted below:



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Caption: General workflow for HPLC purity analysis.

Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure of **Fmoc-D-Asp-OMe** and to identify potential impurities. A certificate of analysis for a similar compound, Fmoc-D-Asp(OtBu)-OH, confirms that the ^1H NMR spectrum should be consistent with the structure.[4]
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Purification Protocols

For applications requiring higher purity than commercially available, **Fmoc-D-Asp-OMe** can be further purified.

Recrystallization

Recrystallization is a common method for purifying solid organic compounds.

General Recrystallization Protocol:

- Dissolve the crude **Fmoc-D-Asp-OMe** in a minimal amount of a suitable hot solvent or solvent mixture (e.g., toluene, ethyl acetate/hexanes).
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the crystals by filtration.

- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

A study on the purification of Fmoc-amino acids suggests that recrystallization from toluene can significantly improve purity.[\[5\]](#)

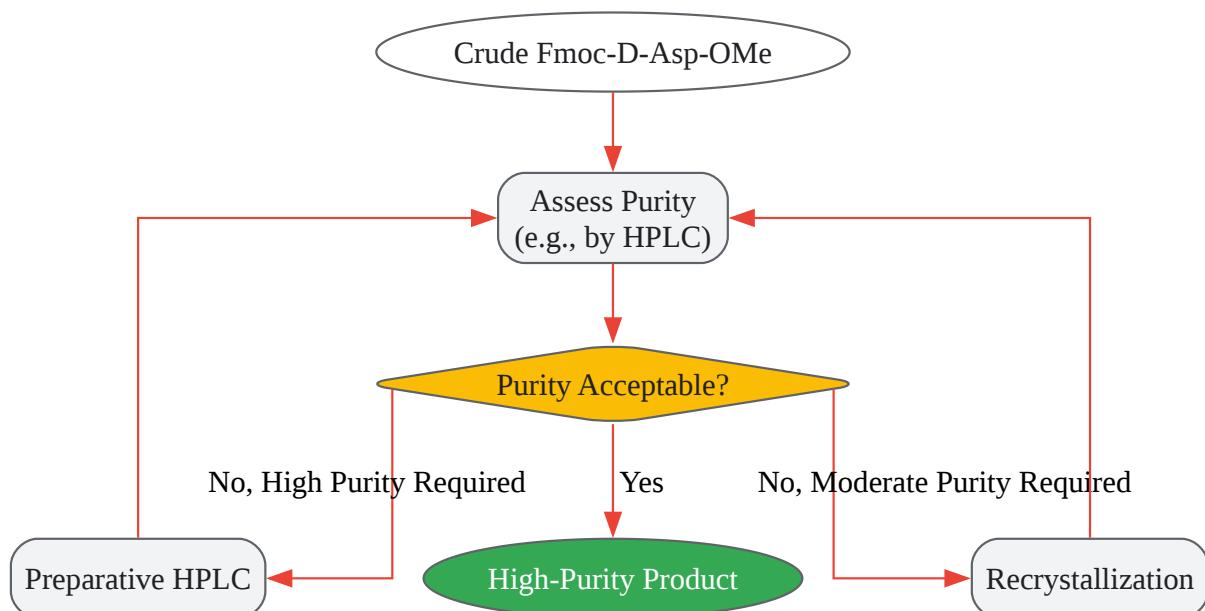
Preparative HPLC

For the highest purity, preparative reverse-phase HPLC can be employed.

General Preparative RP-HPLC Protocol:

- Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase.[\[6\]](#)
- Column: A preparative C18 column with a suitable diameter and length.
- Mobile Phase: A gradient of water and acetonitrile, often with a modifier like TFA.
- Fraction Collection: Collect fractions corresponding to the main product peak.
- Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the purified product as a fluffy white powder.[\[6\]](#)

The logical relationship for selecting a purification method is outlined below:



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Caption: Decision workflow for purification of **Fmoc-D-Asp-OMe**.

Conclusion

The selection of a high-quality source for **Fmoc-D-Asp-OMe** is paramount for the successful synthesis of peptides containing D-aspartic acid. Researchers should carefully evaluate the purity data provided by suppliers and, if necessary, perform their own analysis and purification to ensure the material meets the requirements of their specific application. The protocols and data presented in this guide provide a solid foundation for making informed decisions regarding the procurement and handling of this important synthetic building block.

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